
cis-1-Boc-4-methylamino-3-hydroxypiperidine
Übersicht
Beschreibung
cis-1-Boc-4-methylamino-3-hydroxypiperidine (CAS 933477-84-0) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a methylamino substituent at the 4-position, and a hydroxyl group at the 3-position. Its molecular formula is C₁₁H₂₂N₂O₃, with a molecular weight of 230.30 g/mol and a purity of ≥98% .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of base catalysts and organic solvents to facilitate the reactions .
Industrial Production Methods: Industrial production methods for cis-1-Boc-4-methylamino-3-hydroxypiperidine may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group in cis-1-Boc-4-methylamino-3-hydroxypiperidine can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the Boc protecting group, yielding the free amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation catalysts are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
- Oxidation products include ketones and aldehydes.
- Reduction products include free amines.
- Substitution reactions yield various substituted piperidine derivatives .
Wissenschaftliche Forschungsanwendungen
Overview
Cis-1-Boc-4-methylamino-3-hydroxypiperidine is a significant compound in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals. Its structural characteristics and functional groups make it versatile for applications in drug development, especially in creating compounds with therapeutic potential against various diseases.
Medicinal Chemistry
Pharmaceutical Intermediates : The compound serves as an important intermediate in the synthesis of various drugs, including those targeting neurological disorders and certain cancers. Its unique piperidine structure allows for modifications that enhance biological activity and selectivity.
Synthesis of Anticancer Agents : Research indicates that derivatives of this compound are involved in the synthesis of tyrosine kinase inhibitors, which are crucial in cancer therapy. These inhibitors play a role in blocking signals that lead to tumor growth and proliferation .
Synthetic Methodologies
The synthesis of this compound involves several methodologies that are optimized for yield and purity. Notable synthetic routes include:
- Hydrogenation Reactions : Utilizing hydrogenation processes to convert 3-hydroxypyridine derivatives into hydroxypiperidines, which can then be protected using Boc (tert-butyloxycarbonyl) groups to yield the desired compound.
- Chiral Resolution Techniques : The compound can be synthesized through chiral resolution methods, enhancing its enantiomeric purity, which is vital for pharmacological efficacy .
Case Studies
Several studies highlight the utility of this compound in drug synthesis:
Wirkmechanismus
The mechanism of action of cis-1-Boc-4-methylamino-3-hydroxypiperidine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The Boc protecting group can be removed under acidic conditions, revealing the active amine, which can then interact with biological targets or participate in further chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural and functional differences between cis-1-Boc-4-methylamino-3-hydroxypiperidine and its analogs:
Key Observations:
Functional Group Impact: The hydroxyl group in the target compound and its aminomethyl analog (CAS 219985-15-6) enhances hydrogen-bonding capacity, which is absent in 1-Boc-4-(Aminomethyl)piperidine . Methoxy vs. Carboxylic Acid Group: CIS-1-N-BOC-3-METHYL-PIPERIDINE-4-CARBOXYLIC ACID (CAS N/A) introduces acidity, enabling salt formation and altering solubility profiles .
Stereochemical Considerations :
- The cis configuration in the target compound and its analogs (e.g., CIS-1-N-BOC-3-METHYL-PIPERIDINE-4-CARBOXYLIC ACID) influences spatial arrangement, affecting interactions in chiral environments .
Solubility and Stability:
- The target compound’s hydroxyl group increases hydrophilicity compared to non-hydroxylated analogs like 1-Boc-4-(Aminomethyl)piperidine, which lacks polar substituents .
- Cis-4-amino-1-Boc-3-methoxy-piperidine (CAS 1260639-98-2) has a higher boiling point (306.2°C) due to the methoxy group’s electron-donating effects, contrasting with the target compound’s unspecified boiling point .
Biologische Aktivität
Cis-1-Boc-4-methylamino-3-hydroxypiperidine is a piperidine derivative that has garnered attention for its potential biological activities. This compound features a tert-butyloxycarbonyl (Boc) protecting group, a methyl amino substituent, and a hydroxyl group, which contribute to its pharmacological properties. The exploration of its biological activity is critical in understanding its potential therapeutic applications.
1. Receptor Interactions
Research indicates that compounds within the piperidine class, including this compound, exhibit significant interactions with various neurotransmitter receptors. Notably, studies have shown that derivatives of piperidine can act as antagonists at muscarinic acetylcholine receptors and agonists at β2 adrenergic receptors . These interactions suggest potential applications in treating conditions such as asthma and other respiratory disorders.
2. Anticholinesterase Activity
A study focused on the anticholinesterase effects of piperidine derivatives demonstrated that certain compounds exhibited notable inhibition of the enzyme acetylcholinesterase (AChE). This activity is crucial for developing treatments for Alzheimer's disease and other cognitive disorders. The synthesized derivatives were evaluated using Ellman's method, revealing promising inhibitory effects .
3. Antiviral Properties
Piperidine derivatives are also being investigated for their antiviral properties. Some studies have reported that modifications in the piperidine structure can enhance antiviral activity against various viruses, including influenza and HIV . The specific effects of this compound in this context require further exploration.
Case Study 1: Structure-Activity Relationship (SAR) Analysis
A study conducted on various substituted piperidines highlighted the importance of functional groups in modulating biological activity. The SAR analysis revealed that the position and nature of substituents significantly affect binding affinity to monoamine transporters such as DAT (dopamine transporter), SERT (serotonin transporter), and NET (norepinephrine transporter) . This finding underscores the potential of this compound as a lead compound for further development.
Case Study 2: Anticancer Activity
In another investigation, piperidine derivatives were synthesized and tested for their anticancer properties against various human cancer cell lines, including HeLa and A549 cells. The results indicated that some derivatives exhibited significant antiproliferative effects, suggesting a potential role for this compound in cancer therapy .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for cis-1-Boc-4-methylamino-3-hydroxypiperidine, and how do reaction conditions influence stereochemical outcomes?
Methodological Answer :
Stereochemical control in piperidine derivatives often relies on protecting group strategies and reaction kinetics. For the Boc-protected cis isomer, key steps include:
- Boc Protection : Use tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., DMAP or TEA in THF) to protect the amine, minimizing side reactions .
- Hydroxyl Group Activation : Mitsunobu reactions or hydroxyl-directed hydrogenation may stabilize the cis configuration by leveraging steric hindrance .
- Temperature Control : Lower temperatures (0–5°C) favor cis selectivity during cyclization, as shown in analogous piperidine syntheses .
Validate stereochemistry via H-NMR coupling constants and NOESY for spatial proximity of substituents.
Q. How can contradictory data in spectroscopic characterization (e.g., 13^{13}13C-NMR vs. X-ray crystallography) be resolved for this compound?
Methodological Answer :
Discrepancies between solution-state NMR and solid-state X-ray data often arise from conformational flexibility or solvent effects. To resolve these:
- Dynamic NMR Studies : Perform variable-temperature C-NMR to detect rotational barriers or chair-flipping in the piperidine ring .
- DFT Calculations : Compare experimental X-ray bond angles/torsion angles with density functional theory (DFT)-optimized structures to identify dominant conformers .
- Crystallization Solvent Screening : Polar solvents (e.g., ethanol/water mixtures) may stabilize specific conformations, aligning solution and solid-state data .
Q. What are the critical stability parameters for this compound under varying pH and temperature conditions?
Methodological Answer :
Boc groups are labile under acidic conditions, while the hydroxyl and methylamino groups may oxidize or hydrolyze. Stability protocols include:
- pH Stability Assays : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C, monitoring degradation via HPLC-UV at 254 nm. Boc deprotection is expected below pH 3 .
- Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (typically >150°C for Boc-protected amines) to guide storage conditions (-20°C, desiccated) .
- Light Sensitivity Tests : Expose to UV-A/UV-B for 48 hours; use amber vials if photodegradation is detected .
Q. How can researchers differentiate between Boc-protected isomers and their deprotected analogs in complex reaction mixtures?
Methodological Answer :
- LC-MS/MS with CID : Use collision-induced dissociation (CID) to fragment ions; Boc-protected species show neutral loss of 100 Da (tert-butyl group) .
- IR Spectroscopy : Detect Boc carbonyl stretches at ~1680–1720 cm, absent in deprotected amines .
- Chromatographic Retention Times : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates Boc-protected (hydrophobic) and deprotected (hydrophilic) species .
Q. What experimental strategies mitigate risks associated with the compound’s acute toxicity (OSHA HCS Category 4) during in vitro assays?
Methodological Answer :
- Engineering Controls : Use fume hoods with ≥100 ft/min face velocity for weighing and dissolution .
- Personal Protective Equipment (PPE) : Nitrile gloves (tested for permeability to amines) and P95 respirators during aerosol-generating steps .
- In Vitro Alternatives : Substitute with less toxic analogs (e.g., Boc-protected proline derivatives) for preliminary assays, reserving the target compound for critical studies .
Q. How do solvent polarity and counterion choice affect the compound’s solubility and crystallinity in pharmaceutical formulations?
Methodological Answer :
- Solvent Screening : Use the Hansen solubility parameters (δD, δP, δH) to identify optimal solvents (e.g., DMSO for polar aprotic conditions) .
- Counterion Effects : Trifluoroacetate (TFA) or citrate counterions enhance aqueous solubility via ion-pairing, while hydrochloride salts improve crystallinity .
- Powder X-Ray Diffraction (PXRD) : Compare amorphous vs. crystalline phases after lyophilization or spray drying .
Q. What computational models predict the compound’s bioavailability and blood-brain barrier (BBB) permeability?
Methodological Answer :
- QSAR Models : Use descriptors like logP (optimal range: 1–3), topological polar surface area (TPSA <90 Ų), and H-bond donors (<3) to predict BBB penetration .
- Molecular Dynamics (MD) Simulations : Simulate interactions with lipid bilayers to assess passive diffusion rates .
- In Silico CYP450 Metabolism : Tools like SwissADME predict major metabolic sites (e.g., hydroxyl or methylamino oxidation) .
Q. What are the best practices for validating synthetic intermediates against known impurities in regulatory submissions?
Methodological Answer :
- ICH Q3A/B Compliance : Identify and quantify impurities >0.1% using HPLC-DAD/ELSD, referencing pharmacopeial standards (e.g., USP/EP) .
- Spiking Studies : Add synthesized impurities (e.g., de-Boc byproduct) to confirm retention times and MS/MS fragmentation patterns .
- Stability-Indicating Methods : Use accelerated degradation (40°C/75% RH for 4 weeks) to ensure method robustness .
Eigenschaften
CAS-Nummer |
933477-84-0 |
---|---|
Molekularformel |
C11H22N2O3 |
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
tert-butyl (3R,4R)-3-hydroxy-4-(methylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-5-8(12-4)9(14)7-13/h8-9,12,14H,5-7H2,1-4H3/t8-,9-/m1/s1 |
InChI-Schlüssel |
VSTNDELWOIWDMK-RKDXNWHRSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)NC |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)O)NC |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)NC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.